2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1031670-07-1
VCID: VC4498205
InChI: InChI=1S/C22H16ClF2N3O3S/c1-13-6-8-15(11-19(13)25)26-21(29)12-28-27-22(16-4-2-3-5-18(16)24)17-10-14(23)7-9-20(17)32(28,30)31/h2-11H,12H2,1H3,(H,26,29)
SMILES: CC1=C(C=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F)F
Molecular Formula: C22H16ClF2N3O3S
Molecular Weight: 475.89

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide

CAS No.: 1031670-07-1

Cat. No.: VC4498205

Molecular Formula: C22H16ClF2N3O3S

Molecular Weight: 475.89

* For research use only. Not for human or veterinary use.

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide - 1031670-07-1

Specification

CAS No. 1031670-07-1
Molecular Formula C22H16ClF2N3O3S
Molecular Weight 475.89
IUPAC Name 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Standard InChI InChI=1S/C22H16ClF2N3O3S/c1-13-6-8-15(11-19(13)25)26-21(29)12-28-27-22(16-4-2-3-5-18(16)24)17-10-14(23)7-9-20(17)32(28,30)31/h2-11H,12H2,1H3,(H,26,29)
Standard InChI Key QLIPCDHJBLWXRY-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F)F

Introduction

Key Findings

2-[6-Chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide (CAS: 1031670-07-1) is a benzothiadiazine-derived compound with a molecular weight of 475.9 g/mol. Its structure features a fluorinated benzothiadiazine core linked to a substituted acetamide group, imparting unique physicochemical and potential pharmacological properties. While limited direct biological data exists, structural analogs demonstrate anticancer, anti-inflammatory, and enzyme-inhibitory activities, suggesting therapeutic relevance.

Structural Characteristics and Molecular Properties

Core Architecture

The compound belongs to the 1,2,3-benzothiadiazine family, characterized by a sulfur- and nitrogen-containing heterocyclic ring fused to a benzene moiety. Key structural features include:

  • Benzothiadiazine Core: A 1,2,3-benzothiadiazine 1,1-dioxide system with a chloro substituent at position 6 and a 2-fluorophenyl group at position 4 .

  • Acetamide Side Chain: An N-(3-fluoro-4-methylphenyl)acetamide group at position 2, introducing steric and electronic modulation .

Molecular Formula and Physicochemical Data

PropertyValueSource
Molecular FormulaC₂₂H₁₆ClF₂N₃O₃S
Molecular Weight475.9 g/mol
XLogP3 (Lipophilicity)~4.3 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

The high lipophilicity (XLogP3 ~4.3) suggests favorable membrane permeability but potential challenges in aqueous solubility .

Synthetic Pathways and Optimization

Retrosynthetic Strategy

While explicit synthesis details for this compound are unavailable, analogous benzothiadiazine derivatives are synthesized via:

  • Heterocycle Formation: Cyclocondensation of o-aminobenzenesulfonamide derivatives with carbonyl-containing reagents to form the benzothiadiazine core .

  • Side-Chain Introduction: Nucleophilic substitution or coupling reactions to attach the acetamide group.

Critical Reaction Steps

  • Sulfonation and Oxidation: Introduction of the 1,1-dioxide moiety via sulfonation followed by oxidation.

  • Fluorination: Electrophilic aromatic substitution or palladium-catalyzed coupling for fluorophenyl groups .

Applications in Medicinal Chemistry

Drug Design Considerations

  • Fluorine Impact: The 2-fluorophenyl and 3-fluoro-4-methylphenyl groups enhance metabolic stability and target affinity .

  • Sulfone Functionality: The 1,1-dioxide group improves solubility and hydrogen-bonding capacity .

Therapeutic Areas

ApplicationRationaleReference
OncologyAKT/ERK pathway inhibition
Infectious DiseasesAntimycobacterial enzyme targeting
ImmunologyCD73-mediated immune modulation

Physical and Chemical Properties

Stability and Reactivity

  • pH Sensitivity: Stable under physiological conditions (pH 6–8).

  • Photodegradation: Susceptible to UV-induced decomposition due to aromatic fluorophores.

Solubility and Formulation

  • Solubility Profile: Poor aqueous solubility (<10 μg/mL); requires lipid-based delivery systems .

  • Salt Formation: Potential for sodium or meglumine salts to enhance bioavailability .

Future Directions and Challenges

Research Priorities

  • In Vivo Studies: Efficacy and toxicity profiling in animal models.

  • Formulation Development: Nanoemulsions or cyclodextrin complexes to improve solubility .

  • Target Validation: CRISPR screening to identify novel biological targets.

Synthetic Challenges

  • Regioselectivity: Controlling substituent positions during heterocycle formation .

  • Scalability: Optimizing catalytic systems for large-scale production.

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